![molecular formula C12H14BrNO B1524516 1-[(3-Bromophenyl)methyl]piperidin-2-one CAS No. 1249026-72-9](/img/structure/B1524516.png)
1-[(3-Bromophenyl)methyl]piperidin-2-one
Overview
Description
1-[(3-Bromophenyl)methyl]piperidin-2-one is an organic compound that belongs to the class of piperidinones. This compound features a piperidine ring substituted with a bromophenylmethyl group. Piperidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)methyl]piperidin-2-one typically involves the reaction of 3-bromobenzyl chloride with piperidin-2-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromophenyl)methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 1-[(3-Bromophenyl)methyl]piperidin-2-one and its derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications to the piperidine ring can enhance the compound's ability to inhibit cancer cell proliferation. Specifically, compounds derived from this scaffold have demonstrated effectiveness against various human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) . The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and survival.
Antimicrobial Properties
In addition to its anticancer potential, this compound has been explored for its antimicrobial activities. Research has documented the synthesis of derivatives that exhibit potent activity against multi-drug resistant bacterial strains. The structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl ring can significantly enhance antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key modifications and their effects on potency against various targets:
Modification | Target Activity | Observations |
---|---|---|
Bromine substitution on phenyl | Increased anticancer activity | Enhances binding affinity to target proteins |
Alkyl chain length variation | Altered bioavailability | Longer chains improve membrane permeability |
Heterocyclic replacements | Broadened spectrum of activity | New derivatives show enhanced selectivity |
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical and preclinical settings:
- Targeting Trypanosomiasis : A study focused on optimizing piperidine derivatives for treating Trypanosoma brucei infections demonstrated that modifications to the piperidine scaffold significantly improved brain penetration and inhibitory potency against the target enzyme, NMT (N-myristoyltransferase). The lead compound showed an IC50 value of 0.002 μM, indicating high potency .
- Antitumor Activity : Another investigation into a series of piperidine-based compounds revealed that certain derivatives could induce apoptosis in cancer cells through dual inhibition of topoisomerases and tubulin dynamics. These findings suggest a promising avenue for developing multi-targeted anticancer agents .
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)methyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylmethyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperidinone: A piperidine ring with a ketone functional group.
3-Bromobenzyl chloride: A precursor used in the synthesis of 1-[(3-Bromophenyl)methyl]piperidin-2-one.
Uniqueness: this compound is unique due to the presence of both the piperidinone and bromophenylmethyl groups, which confer distinct chemical and biological properties
Biological Activity
Overview
1-[(3-Bromophenyl)methyl]piperidin-2-one is an organic compound belonging to the piperidinone class, characterized by a piperidine ring substituted with a bromophenylmethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities and potential applications as an enzyme inhibitor and receptor ligand.
- Molecular Formula : CHBrN\O
- Molecular Weight : Approximately 269.15 g/mol
- Structure : The compound features a piperidine core with a 3-bromophenyl group attached via a methylene (-CH-) linker.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromophenylmethyl moiety enhances the compound's binding affinity, which can modulate various biological pathways. The exact mechanisms vary depending on the target and context of use .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound and related compounds. For instance, research has shown that compounds with similar structures can inhibit microtubule assembly and induce apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM .
Table 1: Summary of Anticancer Activity Studies
Study Reference | Cell Line | Concentration (μM) | Effect on Cell Viability |
---|---|---|---|
MDA-MB-231 | 1.0 | Induces apoptosis | |
Various Tumor Cells | 10.0 | Inhibits cell proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Table 2: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 |
Escherichia coli | 0.0039 - 0.025 |
Case Study 1: Anticancer Mechanism Investigation
A detailed investigation focused on the apoptosis-inducing effects of piperidinone derivatives, including this compound, revealed that these compounds could enhance caspase-3 activity significantly at higher concentrations (10 μM), confirming their role in promoting programmed cell death in cancer cells .
Case Study 2: Antimicrobial Efficacy Assessment
In another study assessing the antimicrobial efficacy of piperidinone derivatives, it was found that halogen substituents significantly contributed to the bioactivity of these compounds, with this compound exhibiting robust activity against various pathogenic bacteria .
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]piperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-5-3-4-10(8-11)9-14-7-2-1-6-12(14)15/h3-5,8H,1-2,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSWYSNCHULVTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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